MorHap

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

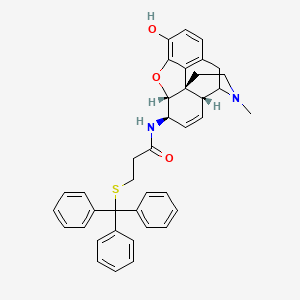

Structure

3D Structure

Properties

Molecular Formula |

C39H38N2O3S |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

N-[(4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-tritylsulfanylpropanamide |

InChI |

InChI=1S/C39H38N2O3S/c1-41-23-22-38-30-18-19-31(37(38)44-36-33(42)20-17-26(35(36)38)25-32(30)41)40-34(43)21-24-45-39(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-20,30-32,37,42H,21-25H2,1H3,(H,40,43)/t30-,31+,32?,37-,38-/m0/s1 |

InChI Key |

VJBNBUDWKBTFDH-WUOICLBLSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)NC(=O)CCSC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)NC(=O)CCSC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

Initial Studies on HIV-1 Inhibition: A Technical Guide

Disclaimer: Initial searches for "MorHap" did not yield specific results related to HIV-1 inhibition. The following technical guide utilizes data and methodologies for the well-characterized HIV-1 capsid inhibitor, Lenacapavir (LEN) , as a representative example to fulfill the structural and content requirements of this request. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a technical overview of the initial studies on the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) by the novel capsid (CA) inhibitor, Lenacapavir. It summarizes the quantitative data from antiviral activity assays, details the experimental protocols used, and visualizes the compound's mechanism of action and experimental workflows. The primary mechanism of Lenacapavir involves targeting the multifaceted functions of the viral capsid protein during HIV-1 replication.[1][2][3][4]

Quantitative Data Summary

The antiviral potency of Lenacapavir has been determined through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Antiviral Activity of Lenacapavir

| Parameter | Value | Cell Type | Virus Strain | Reference |

| EC50 | Picomolar (pM) range | Cell Culture Assays | Multi-drug-resistant HIV-1 | [1][2][3][4] |

| EC50 | Sub-nanomolar (nM) range | Target Cells | Wild-type HIV-1 | [1] |

Table 2: Binding Affinity of Lenacapavir to HIV-1 Capsid Protein (CA)

| Parameter | Ligand | Value | Method | Reference |

| KD | Cross-linked CA hexamers | ~200 pM | Not Specified | [1] |

| KD | CA monomers | ~2 nM | Not Specified | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of Lenacapavir.

Antiviral Activity Assay

This assay is designed to determine the concentration of the inhibitor required to suppress viral replication by 50% (EC50).

-

Cell Culture: Target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) are seeded in 96-well plates and cultured under standard conditions (37°C, 5% CO2).

-

Compound Preparation: A serial dilution of the test compound (Lenacapavir) is prepared in culture medium.

-

Infection: Cells are pre-incubated with the diluted compound for a specified period before being infected with a known titer of HIV-1.

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the supernatant using an ELISA-based assay, or by measuring reporter gene expression (e.g., luciferase) in engineered cell lines.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compound to the host cells and to determine the 50% cytotoxic concentration (CC50).

-

Cell Plating: Host cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with the same serial dilutions of the test compound used in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin reduction) or membrane integrity (e.g., LDH release).[5][6]

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration. The therapeutic index (TI) can then be calculated as CC50/EC50.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

Caption: Experimental workflow for evaluating a novel HIV-1 inhibitor.

Caption: Dual mechanism of action of Lenacapavir in HIV-1 inhibition.

Mechanism of Action

Lenacapavir is a first-in-class HIV-1 capsid inhibitor that exhibits a multimodal mechanism of action, interfering with multiple stages of the viral lifecycle.[2]

-

Late-Stage Inhibition (Egress/Maturation): During virion morphogenesis, Lenacapavir disrupts the assembly of the mature viral capsid.[1][2][3] It exerts opposing effects on the formation of the key capsomere intermediates: it impairs the formation of CA pentamers while inducing the assembly of hexameric lattices.[1][2][3][4] This leads to the creation of morphologically atypical virus particles with malformed, hyper-stable CA assemblies, rendering them non-infectious.[1][2][3][4]

-

Early-Stage Inhibition (Ingress): Lenacapavir can also act during the early stages of infection. By binding to and hyper-stabilizing the pre-formed mature capsid of an incoming virus, it blocks critical downstream events such as nuclear import and integration of the viral genome into the host cell's DNA.[1][3]

Conclusion

The initial studies on Lenacapavir demonstrate its potent anti-HIV-1 activity, operating through a novel dual mechanism targeting the viral capsid. Its ability to inhibit both early and late stages of the viral lifecycle, coupled with its high potency against multi-drug-resistant strains, underscores its significance as a therapeutic agent. Further research and clinical development are warranted to fully elucidate its clinical potential.

References

- 1. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]

- 4. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

MorHap: A Technical Guide to its Chemical Structure, Properties, and Applications in Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

MorHap is a synthetic hapten derived from the morphine skeleton, engineered for enhanced stability and immunogenicity. It serves as a critical component in the development of vaccines targeting heroin and morphine addiction, as well as for potential applications in mitigating HIV-1 transmission associated with intravenous drug use. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to this compound, intended to support researchers and professionals in the fields of immunology, pharmacology, and vaccine development.

Chemical Structure and Properties

This compound is a derivative of morphine characterized by a stable amide linker at the C6 position of the 4,5-epoxymorphinan core. This modification addresses the hydrolytic instability of earlier haptens that utilized ester linkages at this position. The core structure is that of morphine, a benzylisoquinoline alkaloid with the chemical formula C17H19NO3.[1][2] The key structural feature of this compound is the introduction of a linker arm suitable for covalent attachment to a carrier protein, a necessary step to elicit a robust immune response against the small hapten molecule.

The molecular design of this compound aims to present key epitopes of heroin and its primary active metabolite, 6-acetylmorphine (6-AM), to the immune system. By inducing antibodies that can bind to these molecules, a this compound-based vaccine can sequester them in the bloodstream, preventing or attenuating their psychoactive effects in the brain.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C17H19NO3 (core) | [1][2] |

| Linker Type | Amide | [3] |

| Attachment Point | C6 position | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and similar C6-linked haptens typically begins with a morphine derivative. A common strategy involves the modification of the C6 hydroxyl group to introduce a linker with a terminal functional group amenable to protein conjugation, such as a thiol or a carboxylic acid. One reported approach involves the use of a 3-(tritylthio)propanamide linker for bioconjugation at the C3 position, resulting in a stable hapten that incorporates a hydrolytically stable amide functionality.[5]

A generalized synthetic workflow for a C6-linked hapten like this compound can be conceptualized as follows:

Conjugation of this compound to Carrier Proteins

To be immunogenic, haptens like this compound must be covalently coupled to a larger carrier protein, such as tetanus toxoid (TT) or bovine serum albumin (BSA).[3][6] A widely used and efficient method for this conjugation is maleimide-thiol chemistry.[3][7]

Protocol Overview:

-

Activation of Carrier Protein: The carrier protein (e.g., BSA) is reacted with a heterobifunctional linker, such as SM(PEG)n, which contains an N-hydroxysuccinimide (NHS) ester on one end and a maleimide group on the other. The NHS ester reacts with primary amines (e.g., lysine residues) on the surface of the protein.

-

Purification: Excess linker is removed from the maleimide-activated carrier protein, typically by dialysis or size-exclusion chromatography.

-

Thiolation of Hapten (if necessary): If the this compound derivative does not already possess a free thiol group, one is introduced.

-

Conjugation Reaction: The thiolated this compound is added to the maleimide-activated carrier protein. The thiol group of the hapten reacts with the maleimide group on the carrier protein via a Michael addition reaction to form a stable thioether bond.

-

Purification of the Conjugate: Excess, unreacted hapten is removed from the this compound-protein conjugate, again through dialysis or size-exclusion chromatography.

-

Characterization: The hapten-to-protein ratio (hapten density) of the conjugate is determined using methods such as MALDI-TOF mass spectrometry or TNBS assay.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and immunological effects of C14-linked 4,5-epoxymorphinan analogues as novel heroin vaccine haptens - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00029B [pubs.rsc.org]

- 5. A Stable Heroin Analogue That Can Serve as a Vaccine Hapten to Induce Antibodies That Block the Effects of Heroin and Its Metabolites in Rodents and That Cross-React Immunologically with Related Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cross-Reactivity of Morphine-Hapten Based Immunoassays with Heroin Metabolites

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the cross-reactivity of morphine-hapten based immunoassays, herein referred to as "MorHap," with the primary metabolites of heroin. Heroin (diacetylmorphine) is rapidly metabolized in the body, and its detection often relies on identifying its metabolic byproducts. Understanding the specificity and cross-reactivity of immunoassays is therefore critical for accurate interpretation of toxicological screenings. This document summarizes quantitative cross-reactivity data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and methodological principles.

Introduction: The Challenge of Heroin Metabolite Detection

Heroin is a synthetic opioid that undergoes rapid in vivo metabolism, primarily to 6-monoacetylmorphine (6-AM), and subsequently to morphine. Morphine is then further metabolized, largely through glucuronidation, to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). Due to the short half-life of heroin and 6-AM, immunoassays for opiate screening are often designed to detect morphine and its metabolites.

The core of these immunoassays is an antibody raised against a morphine-hapten conjugate. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The specificity of the resulting antibodies is paramount. This guide examines the cross-reactivity of such antibodies with key heroin metabolites, a critical factor in the development and application of effective immunodiagnostics for heroin use.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte and structurally similar compounds. The following table summarizes the cross-reactivity of various anti-morphine antibodies with heroin and its principal metabolites, as reported in the scientific literature. It is important to note that cross-reactivity can vary significantly depending on the specific hapten used for antibody production, the monoclonal antibody clone, and the assay format.

| Antibody/Assay Description | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |

| Anti-morphine antiserum | Morphine | Morphine-3-glucuronide | < 0.3% | [1] |

| Anti-morphine antiserum | Morphine | Morphine-6-glucuronide | < 0.3% | [1] |

| Anti-morphine-3-glucuronide antiserum | Morphine-3-glucuronide | Morphine | < 0.1% | [1] |

| Anti-morphine-3-glucuronide antiserum | Morphine-3-glucuronide | Morphine-6-glucuronide | < 0.1% | [1] |

| Anti-morphine-6-glucuronide antiserum | Morphine-6-glucuronide | Morphine | < 0.1% | [1] |

| Anti-morphine-6-glucuronide antiserum | Morphine-6-glucuronide | Morphine-3-glucuronide | < 0.1% | [1] |

| Monoclonal Antibody against Morphine | Morphine | 6-acetylmorphine | 8.8% | [2] |

| Monoclonal Antibody against Morphine | Morphine | Heroin | < 0.05% | [2] |

| scFv antibody fragments | 6-monoacetylmorphine | Morphine | No cross-reactivity | [3] |

Heroin Metabolic Pathway and Immunoassay Interaction

The metabolic conversion of heroin is a critical consideration in developing and interpreting diagnostic tests. The following diagram illustrates the primary metabolic pathway of heroin and highlights the molecular structures that a "this compound" antibody might recognize.

This pathway shows that heroin is rapidly deacetylated to 6-AM and then to morphine[4][5]. Morphine is the primary substrate for glucuronidation to M3G and M6G[4]. An antibody developed against a morphine hapten ("this compound") would be expected to have the highest affinity for morphine. However, due to structural similarities, it may also exhibit cross-reactivity with 6-AM and the morphine glucuronides, as indicated in the diagram. The degree of cross-reactivity is a key performance characteristic of the immunoassay.

Experimental Protocols for Cross-Reactivity Determination

The determination of antibody and immunoassay cross-reactivity is a fundamental aspect of assay validation. A common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, the analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The concentration of the analyte is inversely proportional to the signal generated by the labeled analyte. To determine cross-reactivity, the substance being tested for cross-reactivity is added in place of the target analyte.

Generalized Protocol for Competitive ELISA

-

Coating: Microtiter plates are coated with a conjugate of the morphine hapten and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plates are then incubated to allow for adsorption.

-

Washing: The plates are washed to remove any unbound conjugate.

-

Blocking: A blocking buffer is added to the wells to prevent non-specific binding of the antibody to the plate surface.

-

Competition: A mixture of the anti-morphine antibody ("this compound") and either the morphine standard or the cross-reactant (e.g., 6-AM, M3G, M6G) at various concentrations is added to the wells. The plate is incubated to allow for competitive binding to the coated antigen.

-

Washing: The plates are washed to remove unbound antibodies and cross-reactants.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added. The plate is incubated.

-

Washing: The plates are washed to remove the unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

-

Measurement: The absorbance of the wells is read using a spectrophotometer.

-

Calculation: The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the target analyte (morphine).

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Morphine / IC50 of Cross-Reactant) x 100

Immunoassay Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for determining the cross-reactivity of a "this compound" immunoassay.

Conclusion

The specificity of a morphine-hapten based immunoassay ("this compound") is a critical determinant of its utility in screening for heroin use. While these assays are designed to be specific for morphine, varying degrees of cross-reactivity with heroin metabolites such as 6-AM, M3G, and M6G are often observed. A thorough characterization of this cross-reactivity, using standardized experimental protocols, is essential for the development of reliable diagnostic tools. For drug development professionals, understanding these principles allows for the informed design of novel antibodies and immunoassays with improved specificity for the unique metabolites of heroin, thereby enhancing the accuracy of drug screening programs. Researchers and scientists in the field must consider the cross-reactivity profiles of the assays they employ to ensure accurate data interpretation.

References

- 1. A specific immunoassay for the determination of morphine and its glucuronides in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Morphine in Human Urine by the Novel Competitive Fluorescence Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of scFv antibody fragments that specifically recognise the heroin metabolite 6-monoacetylmorphine but not morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heroin and its metabolites: relevance to heroin use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Core Principles of MorHap Hapten-Carrier Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies underlying the conjugation of MorHap, a heroin/morphine surrogate hapten, to carrier proteins. This process is a critical step in the development of vaccines aimed at combating opioid addiction. By rendering the small this compound molecule immunogenic through its attachment to a larger protein, the resulting conjugate can elicit an antibody response that may neutralize the effects of heroin and its metabolites in the body.

Introduction to Hapten-Carrier Conjugation

Small molecules like opioids, known as haptens, are generally not immunogenic on their own.[1][2] To elicit an immune response, they must be covalently attached to a larger carrier molecule, typically a protein.[1][2] This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies specific to the hapten. The efficacy of such a vaccine is dependent on several factors, including the design of the hapten, the choice of carrier protein, the conjugation strategy, and the density of the hapten on the carrier.[3][4]

This compound is a specifically designed hapten that mimics the structure of heroin and its active metabolites, such as 6-acetylmorphine (6-AM) and morphine.[5][6] When conjugated to a carrier protein, it can induce the production of antibodies that bind to these molecules, potentially preventing them from crossing the blood-brain barrier and producing their euphoric effects.[4]

The Chemistry of this compound Conjugation

The most common and effective strategy for conjugating this compound to carrier proteins involves maleimide-thiol chemistry.[6][7] This method offers a high degree of control and reproducibility, which are crucial for vaccine development.[3][7] The process is typically carried out in a two-step reaction.

First, the carrier protein, such as Bovine Serum Albumin (BSA) or Tetanus Toxoid (TT), is activated with a heterobifunctional linker, for example, a succinimidyl-(N-maleimidopropionamido)polyethylene glycol ester (e.g., SM(PEG)₂).[5][7] The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (the ε-amino group of lysine residues) on the surface of the carrier protein to form a stable amide bond. This results in a maleimide-activated carrier protein.

Second, the thiolated this compound hapten is added to the maleimide-activated carrier protein. The thiol group (-SH) on the this compound molecule reacts specifically with the maleimide group on the linker to form a stable thioether bond, thus covalently attaching the hapten to the carrier protein.[5][7] This approach helps to avoid the issue of protein oligomerization that can occur with other conjugation methods like carbodiimide chemistry.[7]

Experimental Workflow for this compound-Carrier Conjugation

Critical Parameters: Hapten Density

The number of hapten molecules conjugated to each carrier protein, known as the hapten density, is a critical factor influencing the immunogenicity of the vaccine.[3][4] The relationship between hapten density and the resulting antibody response is not always linear.[7] Studies have shown that both low and high hapten densities can lead to a suboptimal immune response. Therefore, optimizing the hapten density is a key aspect of vaccine development.

The hapten density can be controlled by varying the molar ratio of the linker and hapten to the carrier protein during the conjugation reaction.[7] Characterization of the hapten density is essential for ensuring the reproducibility and consistency of the vaccine batches.[7]

Quantitative Data on this compound-BSA Conjugation

The following table summarizes the relationship between the linker to BSA molar ratio and the resulting hapten density, as determined by various analytical methods.

| Linker to BSA Molar Ratio | Resulting this compound Haptens per BSA[7] |

| 5 | 3 |

| 10 | 5 |

| 25 | 10 |

| 50 | 15 |

| 100 | 22 |

| 200 | 28 |

| 400 | 34 |

It has been observed that this compound-BSA conjugates with lower hapten densities (3-5 haptens per BSA molecule) bound higher amounts of antibodies in ELISA assays.[3][6][7] However, with a Tetanus Toxoid (TT) carrier, vaccine efficacy in animal models correlated with increasing hapten density, with the best results obtained with ≥30 haptens per TT molecule.[4]

Experimental Protocols

Preparation of Maleimide-Activated Carrier Protein (BSA Example)

-

Dissolve Carrier Protein: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as Phosphate Buffered Saline (PBS), at a specific concentration.

-

Linker Addition: Add the SM(PEG)₂ linker to the BSA solution at various molar ratios (e.g., 5:1, 10:1, 25:1, etc., linker:BSA).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 2 hours) at room temperature with gentle stirring to allow for the reaction between the NHS ester of the linker and the primary amines of BSA.

-

Purification: Remove the excess, unreacted linker by dialysis against PBS at 4°C overnight.

Conjugation of Thiolated this compound to Activated Carrier

-

Hapten Addition: Add the thiolated this compound to the purified maleimide-activated BSA solution. The molar ratio of hapten to activated BSA can be varied.

-

Incubation: Incubate the mixture for a specific time (e.g., 2 hours) at room temperature to facilitate the thiol-maleimide reaction.

-

Purification: Remove excess, unreacted this compound by overnight dialysis against PBS at 4°C.

-

Sterilization: The final this compound-BSA conjugate can be sterile-filtered.

Characterization of this compound-Carrier Conjugates

Accurate determination of the hapten density is crucial for the standardization of the vaccine. Several methods can be employed for this purpose:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides a direct and accurate measurement of the molecular weight of the conjugate, from which the number of attached haptens can be calculated.[3][7]

-

2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Assay: This colorimetric assay quantifies the number of unreacted primary amino groups (lysines) on the carrier protein after conjugation. By comparing this to the number of primary amines on the unmodified carrier, the number of haptens conjugated can be estimated.[7]

-

Modified Ellman's Test: This assay is used to determine the number of remaining maleimide groups on the activated carrier after reaction with the thiolated hapten, providing an indirect measure of hapten conjugation.[7]

-

BCA Assay: This assay is used to determine the protein concentration of the final conjugate solution.[7]

Immunological Response to this compound Conjugates

The primary goal of administering a this compound-carrier conjugate vaccine is to induce the production of high-titer, high-affinity antibodies that can specifically recognize and bind to heroin and its psychoactive metabolites.

Logical Flow of Immune Response Induction

Studies have demonstrated that immunization with this compound-TT conjugates mixed with an adjuvant can induce high levels of anti-MorHap IgG antibodies, with peak levels reaching 400–1500 μg/mL.[4][6] These antibodies have been shown to bind not only to the this compound hapten but also to heroin, 6-acetylmorphine, and morphine.[4] In preclinical studies, these vaccine formulations have been shown to partially block the antinociceptive (pain-reducing) effects of heroin in mice, demonstrating their potential therapeutic efficacy.[4][6][8]

Conclusion

The conjugation of the this compound hapten to a carrier protein is a well-defined and reproducible process that is fundamental to the development of a heroin vaccine. The use of maleimide-thiol chemistry provides a robust method for creating these conjugates, and the careful control of hapten density is paramount for optimizing the immunological response. The detailed characterization of these conjugates ensures the consistency and quality of the vaccine product. Further research and clinical development of this compound-based vaccines hold promise for a novel immunotherapeutic approach to treating opioid use disorder.

References

- 1. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and immunological effects of C14-linked 4,5-epoxymorphinan analogues as novel heroin vaccine haptens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MorHap-BSA Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of a morphine hapten (MorHap) to Bovine Serum Albumin (BSA). The resulting this compound-BSA conjugate is a critical reagent for immunological applications, including the development of vaccines against opioid addiction and the generation of antibodies for immunoassays.[1][2] Two primary methods for conjugation are detailed: the maleimide-thiol coupling method and the carbodiimide (EDC/NHS) method.

Introduction

Small molecules like morphine and its derivatives (haptens) are not immunogenic on their own.[2][3] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA).[1][2] The resulting conjugate presents the hapten to the immune system, leading to the production of anti-hapten antibodies. The choice of conjugation chemistry and the density of the hapten on the carrier protein are critical factors for producing a robust and specific immune response.[1][4]

Quantitative Data Summary

The efficiency of conjugation and the resulting hapten density on the BSA molecule are crucial parameters. The following table summarizes key quantitative data derived from experimental findings.

| Parameter | Maleimide-Thiol Method | Carbodiimide (EDC/NHS) Method | Reference |

| Linker:BSA Molar Ratio | 5:1 to 400:1 | Typically 10:1 to 50:1 (Hapten:BSA) | [1][5] |

| Resulting Hapten Density (Haptens/BSA) | 3 to 34 | ~6.5 | [1][6] |

| Optimal Hapten Density for Antibody Binding (ELISA) | 3–5 | Not explicitly stated, but lower densities are often preferred. | [1][7] |

| Reaction Time | 2 hours for linker activation, 2 hours for hapten conjugation | 15 minutes for activation, 2 hours to overnight for conjugation | [1][8] |

| Reaction pH | ~7.4 for linker activation, ~7.4 for hapten conjugation | 4.5-6.0 for activation, 7.2-8.5 for conjugation | [7] |

Experimental Protocols

Method 1: Maleimide-Thiol Conjugation

This method involves a two-step process: activation of BSA with a maleimide-containing linker, followed by the conjugation of a thiol-containing morphine hapten (this compound).[1][4]

Materials:

-

Bovine Serum Albumin (BSA)

-

Thiolated Morphine Hapten (this compound)

-

SM(PEG)n linker (e.g., SM(PEG)2)

-

Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

-

Spin Desalting Columns

-

Petroleum Ether

-

Ellman's Reagent for thiol quantification

-

Dialysis tubing (10 kDa MWCO)

Protocol:

-

BSA Activation with Maleimide Linker:

-

Dissolve BSA in DPBS at a concentration of 2.5 mg/mL.

-

Dissolve the SM(PEG)2 linker in DMSO to prepare a stock solution (e.g., 250 mM).

-

Add the SM(PEG)2 linker solution to the BSA solution at varying molar ratios (e.g., 5:1 to 400:1 linker:BSA) to achieve different hapten densities.[1][5]

-

Incubate the reaction mixture with stirring for 2 hours at room temperature.

-

Remove excess, unreacted linker using a spin desalting column.

-

The resulting product is maleimide-activated BSA (maleimide-BSA).

-

-

Preparation of Thiolated Morphine Hapten (this compound):

-

If the thiol group on this compound is protected (e.g., with a trityl group), deprotect it using trifluoroacetic acid (TFA).[4]

-

Purify the deprotected this compound by washing with petroleum ether.[1]

-

Quantify the concentration of free thiol groups in the this compound solution using Ellman's assay.[1]

-

-

Conjugation of this compound to Maleimide-BSA:

-

Purification of this compound-BSA Conjugate:

-

Characterization of the Conjugate:

Method 2: Carbodiimide (EDC/NHS) Conjugation

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl groups on a morphine derivative (e.g., morphine-6-hemisuccinate) for reaction with the primary amines on BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

Morphine-6-hemisuccinate (or other carboxylated morphine derivative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: Hydroxylamine or 2-Mercaptoethanol

-

Desalting Columns or Dialysis Tubing (10 kDa MWCO)

Protocol:

-

Preparation of Reagents:

-

Dissolve BSA in Coupling Buffer (e.g., PBS, pH 7.4) to a concentration of 2 mg/mL.

-

Dissolve the morphine-6-hemisuccinate in Activation Buffer (e.g., 0.1 M MES, pH 6.0).

-

Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

-

-

Activation of Morphine Hapten:

-

In a reaction tube, mix the morphine-6-hemisuccinate solution with EDC and NHS. A molar ratio of 1:3:3 (hapten:EDC:NHS) can be a starting point.

-

Incubate the mixture for 15-60 minutes at room temperature with gentle stirring to form the NHS-ester of the hapten.

-

-

Conjugation to BSA:

-

Add the activated hapten solution to the BSA solution.

-

Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

(Optional but recommended) Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to deactivate unreacted NHS-esters.

-

-

Purification of the this compound-BSA Conjugate:

-

Remove unreacted hapten and crosslinking reagents by purification using a desalting column or by dialysis against PBS.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the final conjugate solution using a BCA assay.

-

The degree of conjugation can be determined by methods such as MALDI-TOF MS or by base hydrolysis of the conjugate followed by quantification of the released morphine.[6]

-

Visualizations

Experimental Workflow for this compound-BSA Conjugation (Maleimide-Thiol Method)

Caption: Workflow for this compound-BSA conjugation via maleimide-thiol chemistry.

Immunological Principle of Hapten-Carrier Conjugates

Caption: Mechanism of hapten-carrier immunization for antibody production.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Characterization of a Monoclonal Antibody Against Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

Synthesis of Morphine-6-Glucuronide (MorHap) for Research Applications

Abstract

Morphine-6-glucuronide (MorHap or M6G), a primary active metabolite of morphine, exhibits potent analgesic properties with a potentially more favorable side-effect profile than its parent compound, making it a significant molecule for pharmacological research.[1] This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound for research use. It is intended for researchers, scientists, and professionals in drug development. The protocols described herein are based on established methodologies and provide a foundation for the efficient laboratory-scale production of this important opioid metabolite.

Introduction

Morphine undergoes hepatic metabolism, primarily through glucuronidation at the 3- and 6-hydroxyl positions, to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), respectively. While M3G is inactive, M6G is a potent analgesic, and its contribution to the overall therapeutic effect of morphine is well-documented.[1][2] For research purposes, the availability of pure M6G is crucial for in-vitro and in-vivo studies aimed at elucidating its pharmacological properties and exploring its therapeutic potential. This document outlines two primary approaches for the synthesis of M6G: a classic chemical method based on the Koenigs-Knorr reaction and an enzymatic approach utilizing UDP-glucuronosyltransferases (UGTs).

Chemical Synthesis of this compound: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a well-established method for the formation of glycosidic bonds and has been successfully applied to the synthesis of M6G.[3] The general strategy involves the protection of the more reactive phenolic 3-hydroxyl group of morphine, followed by glycosylation at the 6-hydroxyl position with a protected glucuronic acid donor, and subsequent deprotection to yield M6G. A common starting material is 3-O-acetylmorphine, which can be synthesized from morphine.

Experimental Workflow for Chemical Synthesis of this compound

Detailed Protocol for Chemical Synthesis of this compound

Materials and Reagents:

-

Morphine hydrochloride

-

Acetic anhydride

-

Pyridine

-

Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate

-

Silver carbonate (freshly prepared)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

-

Preparative HPLC system with a C18 column

Procedure:

Step 1: Synthesis of 3-O-Acetylmorphine

-

Suspend morphine hydrochloride (1.0 eq) in anhydrous pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-O-acetylmorphine.

Step 2: Glycosylation to form Protected M6G

-

Dissolve 3-O-acetylmorphine (1.0 eq) and methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate (1.5 eq) in anhydrous dichloromethane.

-

Add freshly prepared silver carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture in the dark at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with dichloromethane.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude protected M6G intermediate.

Step 3: Deprotection to Yield M6G

-

Dissolve the crude protected M6G intermediate in methanol.

-

Add a solution of sodium hydroxide (e.g., 1 M aqueous solution) and stir at room temperature. The number of equivalents of base should be sufficient to hydrolyze all acetate and methyl ester groups.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid to pH ~7.

-

Concentrate the solution under reduced pressure to obtain crude M6G.

Step 4: Purification of M6G

-

Dissolve the crude M6G in a minimal amount of the mobile phase for preparative HPLC.

-

Purify the M6G using a preparative reverse-phase HPLC system with a C18 column. A common mobile phase system is a gradient of acetonitrile in water with a small amount of a modifier like formic acid.

-

Collect the fractions containing the pure M6G.

-

Lyophilize the pure fractions to obtain M6G as a white solid.

Enzymatic Synthesis of this compound

The enzymatic synthesis of M6G offers a highly selective and environmentally friendly alternative to chemical methods. The key enzymes involved in the in-vivo glucuronidation of morphine are UDP-glucuronosyltransferases (UGTs), with the UGT2B7 isoform being primarily responsible for the formation of M6G in humans.[4][5] For research-scale synthesis, recombinant UGT2B7 can be used to catalyze the transfer of glucuronic acid from the co-substrate uridine 5'-diphosphoglucuronic acid (UDPGA) to the 6-hydroxyl group of morphine.

Experimental Workflow for Enzymatic Synthesis of this compound

Detailed Protocol for Enzymatic Synthesis of this compound

Materials and Reagents:

-

Morphine sulfate

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Recombinant human UGT2B7 enzyme (e.g., from insect cells or E. coli)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN)

-

Preparative HPLC system with a C18 column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:

-

Incubation: Pre-incubate the reaction mixture without UDPGA at 37°C for 5 minutes. Initiate the reaction by adding UDPGA.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2-24 hours). The optimal incubation time should be determined empirically by monitoring product formation.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation for Purification: Centrifuge the terminated reaction mixture to precipitate the protein. Collect the supernatant.

-

Purification: Purify the M6G from the supernatant using a preparative reverse-phase HPLC system as described in the chemical synthesis protocol.

Data Presentation: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Chemical Synthesis (Koenigs-Knorr) | 3-O-Acetylmorphine | Acetobromoglucuronate, Silver Carbonate | 20-40% | >98% (after HPLC) | Well-established, scalable | Multi-step, use of heavy metals, potential for side products |

| Enzymatic Synthesis | Morphine | UDPGA, Recombinant UGT2B7 | Variable (dependent on enzyme activity and conditions) | >99% (after HPLC) | Highly selective, environmentally friendly, one-pot reaction | Enzyme cost and stability, requires optimization of reaction conditions |

This compound Signaling Pathway

M6G exerts its analgesic effects primarily through its action as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7][8] The binding of M6G to the MOR initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and a reduction in pain perception.

Signaling Pathway of this compound via the μ-Opioid Receptor

Conclusion

This document provides comprehensive protocols for the synthesis of Morphine-6-glucuronide for research purposes, covering both chemical and enzymatic methodologies. The detailed experimental procedures, comparative data, and visualization of the relevant signaling pathway are intended to serve as a valuable resource for researchers in the field of opioid pharmacology and drug development. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, including scale, desired purity, and available resources. Both methods, when properly executed, can provide high-quality this compound for a variety of research applications.

References

- 1. bioengineer.org [bioengineer.org]

- 2. The regioselective glucuronidation of morphine by dimerized human UGT2B7, 1A1, 1A9 and their allelic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. μ-opioid receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Adjuvants for MorHap-Based Vaccines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine-hapten (MorHap) based vaccines represent a promising immunotherapeutic strategy for treating opioid use disorders (OUD) and preventing overdose. These vaccines work by inducing the production of specific antibodies that bind to opioids like heroin and morphine in the bloodstream.[1][2] This sequestration prevents the drug molecules from crossing the blood-brain barrier, thereby blocking their psychoactive and euphoric effects.[2][3]

The core of a this compound vaccine is a conjugate, where a morphine-like hapten is covalently linked to a large carrier protein (e.g., tetanus toxoid (TT) or keyhole limpet hemocyanin (KLH)).[2][4] However, these small-molecule haptens are often poorly immunogenic on their own.[3] Therefore, the inclusion of an adjuvant is critical to enhance the magnitude and durability of the immune response, ensuring the generation of high-titer, high-affinity antibodies necessary for efficacy.[3][5][6]

This document provides a detailed overview of adjuvants and their application in the development of this compound-based vaccines, complete with comparative data and experimental protocols.

Mechanism of Action: The Role of Adjuvants

Adjuvants enhance the immune response to the this compound-conjugate antigen through several mechanisms.[7][8] After administration, the vaccine formulation is taken up by antigen-presenting cells (APCs), such as dendritic cells. Adjuvants can create a "depot effect," slowly releasing the antigen for prolonged interaction with the immune system.[9] More importantly, many modern adjuvants act as immunostimulants, activating innate immune pathways through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][3] This activation leads to APC maturation, cytokine production, and enhanced presentation of the carrier protein's peptides to CD4+ T helper cells. These activated T cells then provide essential help to B cells, promoting their differentiation into plasma cells that produce high-affinity, class-switched antibodies against the morphine hapten.[1]

Classes of Adjuvants for this compound Vaccines

Preclinical and clinical research has identified several classes of adjuvants suitable for substance use disorder vaccines. The choice of adjuvant is a critical formulation variable that significantly influences vaccine immunogenicity and efficacy.[6]

1. Aluminum Salts (Alum) Aluminum salts (e.g., aluminum hydroxide, aluminum phosphate) are the most widely used adjuvants in licensed human vaccines.[7][8][10] They primarily promote a T helper 2 (Th2) associated immune response, which is crucial for antibody production.[3] While Alum is known for its excellent safety profile and regulatory acceptance, studies suggest it may be a relatively weak stimulator for hapten-based vaccines and often produces a stronger response to the carrier protein than the hapten itself.[3][5]

2. Toll-Like Receptor (TLR) Agonists TLR agonists are potent immunostimulants that mimic molecular patterns of pathogens to activate specific innate immune pathways.[3]

-

Monophosphoryl Lipid A (MPLA): A detoxified derivative of lipopolysaccharide (LPS), MPLA is a TLR4 agonist.[5] It has been successfully used in liposomal formulations (L(MPLA)) or adsorbed to alum (AS04) to enhance antibody responses to heroin conjugate vaccines.[5][6]

-

CpG Oligodeoxynucleotides (CpG ODN): These synthetic DNA sequences mimic bacterial DNA and are potent TLR9 agonists. Formulations combining CpG with alum have been shown to enhance anti-heroin antibody responses in mice.

-

Imiquimod/Resiquimod (R837/R848): Small molecule agonists for TLR7 and TLR8, which have shown promise in preclinical vaccine studies.[7] A combination of MPLA and R848 was found to be particularly effective in a nanoparticle-based nicotine vaccine.[3][6]

3. Oil-in-Water Emulsions Squalene-based oil-in-water emulsions, such as MF59 and AS03, are potent adjuvants used in licensed influenza vaccines.[3][7] They work by creating an immunostimulatory environment at the injection site, promoting inflammasome activation and robust T follicular helper (Tfh) cell responses, which are essential for generating strong humoral immunity.[3] In mouse models, an oxycodone vaccine adjuvanted with aluminum hydroxide elicited higher specific IgG titers compared to the same vaccine formulated with MF59.[6]

4. Combination Adjuvants Combining adjuvants with complementary mechanisms of action often yields a synergistic effect, resulting in a more robust and durable immune response than either component alone.[3]

-

Army Liposome Formulation (ALF): This formulation often contains liposomes with an encapsulated TLR agonist like MPLA. A bivalent heroin-fentanyl vaccine adjuvanted with ALF and aluminum hydroxide was shown to be effective in mice.[11]

-

Alum + TLR Agonist: The physical adsorption of a TLR agonist like MPLA onto alum (e.g., AS04) focuses the innate immune stimulation at the site of the antigen depot, significantly enhancing the antibody response.[5]

Quantitative Data Summary

The following table summarizes data from key preclinical studies, highlighting the impact of different adjuvant choices on the immunogenicity of this compound and related opioid vaccines.

| Hapten-Carrier Conjugate | Adjuvant(s) | Animal Model | Key Quantitative Outcomes | Reference |

| Morphine-6-hemisuccinate-TT | Liposomes with MPLA (L(MPLA)) | Mice | Induced very high anti-MorHap IgG peak levels (400–1500 µg/mL). | [2] |

| Heroin-TT & Fentanyl-TT | Army Liposome Formulation (ALF43) + Aluminum Hydroxide | Mice | Efficacious in inducing dual immunogenic responses that ablate heroin and fentanyl effects. | [11] |

| Oxycodone-(Gly)4-KLH | Aluminum Hydroxide (AH) | Mice | Elicited higher oxycodone-specific IgG titers than MF59 formulation. | [3][6] |

| Heroin Conjugate | CpG ODN 1826 (TLR9 agonist) + Alum | Mice | Enhanced anti-heroin antibody responses and attenuated heroin-induced antinociception. | [6] |

| 6-glutarylmorphine-KLH | Freund's Adjuvant (Complete/Incomplete) | Rats | Generated high antibody titers; significantly decreased morphine-induced locomotor activity. | [4] |

Experimental Protocols and Workflows

A typical preclinical study to evaluate a this compound vaccine and its adjuvant involves vaccine formulation, animal immunization, and subsequent analysis of the immune response and functional efficacy.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is a generalized method for measuring the titer of anti-morphine IgG antibodies in serum from immunized animals.

Materials:

-

96-well high-binding polystyrene plates

-

Coating Antigen: Morphine-BSA conjugate (or similar hapten-protein conjugate different from the vaccine carrier)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

-

Immunized animal serum (and pre-immune serum as a negative control)

-

Secondary Antibody: HRP-conjugated anti-mouse (or anti-rat) IgG

-

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

-

Stop Solution: 2M Sulfuric Acid (H₂SO₄)

-

Plate reader (450 nm)

Procedure:

-

Coating: Dilute the Coating Antigen to 1-2 µg/mL in PBS. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution. Wash the plate 3 times with 200 µL/well of PBST.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

-

Washing: Repeat the wash step as in step 2.

-

Primary Antibody Incubation: Prepare serial dilutions of the immunized and pre-immune serum in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at RT.

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at RT.

-

Washing: Repeat the wash step as in step 2, but increase to 5 washes to remove all unbound secondary antibody.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance at 450 nm on a plate reader within 30 minutes.

-

Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-defined cutoff (e.g., 2-3 times the absorbance of the pre-immune serum at the same dilution).

Protocol 2: Assessment of Vaccine Efficacy via Locomotor Activity

This protocol outlines a method to determine if vaccination can block the behavioral effects of morphine, specifically hyperlocomotion in rats.[4]

Animals and Apparatus:

-

Immunized and control (e.g., adjuvant only) rats

-

Open-field activity chambers equipped with infrared beams to track movement.

-

Morphine solution for injection

Procedure:

-

Habituation: Place the rats in the activity chambers for 30-60 minutes daily for 3 days prior to the test day to acclimate them to the environment.

-

Baseline Activity: On the test day, place the rats in the chambers and record their locomotor activity for 30 minutes to establish a baseline.

-

Drug Challenge: Remove the rats from the chambers and administer a subcutaneous (s.c.) injection of morphine (e.g., 5 mg/kg).

-

Post-Challenge Monitoring: Immediately return the animals to the activity chambers and record their locomotor activity (e.g., total distance traveled, number of beam breaks) for at least 90 minutes.

-

Data Analysis:

-

Compare the post-morphine locomotor activity between the vaccinated group and the control group.

-

A successful vaccine will significantly reduce or completely block the increase in locomotor activity seen in control animals after the morphine challenge.[2][4]

-

Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

-

Conclusion

The selection of an appropriate adjuvant is paramount to the success of this compound-based vaccines. While traditional aluminum salts provide a foundation due to their safety profile, the inclusion of modern immunostimulants, particularly TLR agonists and advanced emulsion formulations, can significantly enhance the desired anti-opioid antibody response.[3][5] The protocols and data presented here serve as a guide for researchers to rationally design and evaluate novel adjuvant strategies, paving the way for the development of an effective immunotherapeutic intervention for opioid use disorder.

References

- 1. Development of vaccines to treat opioid use disorders and reduce incidence of overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid-Based Haptens: Development of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A morphine/heroin vaccine with new hapten design attenuates behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adjuvants for Vaccines to Drugs of Abuse and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precision Adjuvant Strategies in Vaccine Development for Substance Use Disorders: Variability and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 9. invivogen.com [invivogen.com]

- 10. What are the adjuvants in vaccines? [synapse.patsnap.com]

- 11. New pre-clinical study shows vaccine protects mice from physiological effects of heroin and fentanyl | MHRP [hivresearch.org]

Application Notes and Protocols for Immunizing Mice with Morphine-Hapten (MorHap) Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the immunization of mice with morphine-hapten (MorHap) conjugates, a critical step in the preclinical development of vaccines against opioid use disorders. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to elicit a robust anti-morphine antibody response and evaluate its efficacy.

Introduction

Opioid use disorders (OUDs) represent a significant public health crisis. One promising therapeutic strategy is the development of vaccines that induce the production of antibodies against opioids like morphine and its more potent and illicit derivative, heroin.[1][2] Since opioids are small molecules and not inherently immunogenic, they must be conjugated to a larger carrier protein as a hapten to elicit an immune response.[1][3][4][5] This this compound-carrier conjugate, when administered with an adjuvant, stimulates the immune system to produce antibodies that can bind to the target opioid in the bloodstream. This sequestration prevents the drug from crossing the blood-brain barrier, thereby mitigating its psychoactive and rewarding effects.[6][7][8]

The efficacy of a this compound vaccine is dependent on several factors, including the design of the hapten, the choice of carrier protein, and the adjuvant used.[1][3] Preclinical evaluation in animal models, such as mice, is essential to determine the immunogenicity and protective effects of vaccine candidates.[7][9]

Experimental Protocols

This protocol describes a general procedure for immunizing mice with a this compound conjugate and evaluating the subsequent immune response.

Materials and Reagents

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

This compound Conjugate: Morphine-hapten conjugated to a carrier protein (e.g., Tetanus Toxoid - TT, Keyhole Limpet Hemocyanin - KLH). Examples of haptens include morphine-6-hemisuccinate or 6-AmHap.[1]

-

Adjuvant: Aluminum hydroxide (Alum) is commonly used.[6] Other options include CpG ODN 1826 or Army Liposome Formulation (ALF) containing monophosphoryl lipid A (MPLA).[1][10][11][12]

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and Needles: Appropriate for subcutaneous or intraperitoneal injections in mice.

-

Blood Collection Supplies: For serum isolation.

-

ELISA Reagents:

-

BSA-conjugated this compound for coating plates.

-

Goat anti-mouse IgG secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution.

-

-

Equipment:

-

Microplate reader.

-

Centrifuge.

-

Vortex mixer.

-

Vaccine Formulation

-

Dilute the this compound-carrier conjugate to the desired concentration in sterile PBS. A typical dose is 10 µg of the conjugate per mouse.[8][11]

-

If using an adjuvant like Alum, mix the diluted conjugate with the adjuvant suspension. The vaccine can be adsorbed to aluminum hydroxide.[13] For example, a formulation might include the this compound-TT conjugate with an adjuvant like ALF43 (a liposomal formulation containing MPLA) adsorbed to aluminum hydroxide.[11][12]

-

Gently mix the vaccine formulation by inversion or slow vortexing before administration.

Immunization Schedule

A typical immunization schedule involves a primary vaccination followed by one or more booster doses to enhance the antibody response.

-

Primary Immunization (Week 0): Administer 50-200 µL of the vaccine formulation to each mouse via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[14]

-

Booster Immunizations (e.g., Weeks 3 and 6): Administer the same dose and formulation of the vaccine as the primary immunization.[4][8] Some protocols may include additional boosters.[8][11]

-

Blood Collection: Collect blood samples from the mice before the primary immunization (pre-immune serum) and at specified time points after each immunization (e.g., Weeks 3, 6, and 8) to monitor the antibody response.[4] Serum is isolated by allowing the blood to clot and then centrifuging to remove the cellular components.

Evaluation of Immune Response: ELISA for Antibody Titer

An enzyme-linked immunosorbent assay (ELISA) is used to determine the titer of anti-MorHap antibodies in the mouse serum.

-

Plate Coating: Coat the wells of a 96-well microplate with a this compound-BSA conjugate (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1-3% BSA) for 1-2 hours at room temperature.

-

Serum Incubation: Serially dilute the mouse serum samples in blocking buffer and add them to the coated wells. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add a TMB substrate solution. Allow the color to develop.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Data Presentation

Quantitative data from immunization studies should be summarized for clear interpretation and comparison.

Table 1: Representative Immunization Schedule and Serum Collection Time Points

| Event | Week 0 | Week 3 | Week 6 | Week 8 | Week 10 | Week 14 | Week 16 |

| Immunization | ✓ | ✓ | ✓ | ✓ | |||

| Serum Collection | ✓ | ✓ | ✓ | ✓ | ✓ | ||

| Behavioral Testing | ✓ |

Note: This is an example schedule; specific time points can be adapted based on the study design.[4][8][11]

Table 2: Example of Anti-MorHap IgG Titer Results

| Treatment Group | Pre-Immune (Week 0) | Post-1st Boost (Week 3) | Post-2nd Boost (Week 6) | Final Bleed (Week 16) |

| This compound-TT + Alum | <100 | 10,000 - 50,000 | 100,000 - 500,000 | >500,000 |

| Control (Adjuvant only) | <100 | <100 | <100 | <100 |

Titers are expressed as the reciprocal of the highest serum dilution giving a positive signal in ELISA. Values are representative ranges observed in preclinical studies.[1][8]

Table 3: Summary of In Vivo Efficacy Studies

| Assay | Endpoint Measured | Example Result in Vaccinated Mice |

| Hot Plate Test | Latency to lick hind paw or jump | Increased latency, indicating reduced antinociceptive effect of morphine/heroin.[1][4] |

| Tail-Flick Test | Latency to flick tail from a heat source | Increased latency, indicating reduced antinociceptive effect of morphine/heroin.[1][9] |

| Drug Distribution | Concentration of opioid in the brain | Significantly lower brain opioid concentration compared to control mice.[6] |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Collection - Bivalent Conjugate Vaccine Induces Dual Immunogenic Response That Attenuates Heroin and Fentanyl Effects in Mice - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 3. Opioid-Based Haptens: Development of Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of vaccines to treat opioid use disorders and reduce incidence of overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bivalent Conjugate Vaccine Induces Dual Immunogenic Response That Attenuates Heroin and Fentanyl Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Adjuvants for Vaccines to Drugs of Abuse and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New pre-clinical study shows vaccine protects mice from physiological effects of heroin and fentanyl | MHRP [hivresearch.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reduced Antinociception of Opioids in Rats and Mice by Vaccination with Immunogens Containing Oxycodone and Hydrocodone Haptens - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Antibody Titers Against Moraxella catarrhalis Hag (MorHap): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moraxella catarrhalis is a Gram-negative diplococcus bacterium that has emerged as a significant human respiratory pathogen.[1][2] It is a common cause of acute otitis media in children and exacerbations of chronic obstructive pulmonary disease (COPD) in adults.[2][3] The Moraxella catarrhalis Hag (MorHap) protein, also known as MID, is a large, multifunctional outer membrane protein that acts as both an adhesin and a hemagglutinin.[1][2] Its role in pathogenesis and its surface-exposed nature make it a key target for the host immune system and a promising candidate for vaccine development.[2][3]

Accurate measurement of antibody titers against this compound is crucial for several research and development applications, including:

-

Vaccine Efficacy Studies: Assessing the immunogenicity of this compound-based vaccine candidates.[2]

-

Seroepidemiology: Understanding the prevalence of this compound antibodies in different populations and age groups.[4]

-

Immune Response Characterization: Investigating the natural immune response to M. catarrhalis infection.[1][5]

-

Diagnostics: Developing serological assays to aid in the diagnosis of M. catarrhalis infections.[6]

This document provides detailed protocols for the most common and effective methods to quantify antibody titers against this compound: the Enzyme-Linked Immunosorbent Assay (ELISA), the Serum Bactericidal Assay (SBA), and the Opsonophagocytic Killing Assay (OPKA).

Key Methodologies for Antibody Titer Measurement

The selection of an appropriate assay depends on the specific research question. While ELISA provides a quantitative measure of total binding antibodies, SBA and OPKA assess the functional capacity of these antibodies to mediate bacterial killing, which is a critical correlate of protection for many bacterial vaccines.[7]

| Assay | Principle | Information Gained | Typical Application |

| ELISA | Measures the presence and quantity of antibodies that bind to a specific antigen (e.g., recombinant this compound).[8] | Total antigen-specific antibody concentration (e.g., IgG, IgA).[1] | High-throughput screening of sera, determining immunogenicity of vaccine candidates. |

| SBA | Measures the ability of antibodies in serum to kill bacteria in the presence of complement.[7] | Functional antibody activity leading to complement-mediated lysis.[3] | Assessing the protective potential of vaccine-induced antibodies. |

| OPKA | Measures the ability of antibodies to opsonize bacteria, facilitating their engulfment and killing by phagocytic cells.[9][10] | Functional antibody activity promoting phagocytosis.[9] | Evaluating a key mechanism of immune clearance for encapsulated and non-encapsulated bacteria. |

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific IgG

This protocol describes a quantitative ELISA to determine the concentration of IgG antibodies specific for this compound in serum samples.[1]

Materials and Reagents

-

96-well Nunc MaxiSorp plates

-

Recombinant this compound protein

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Blocking Buffer: 10% Fetal Bovine Serum (FBS) in PBS

-

Wash Buffer: PBS with 0.05% Tween 20 (PBS-T)

-

Serum samples (heat-inactivated at 56°C for 30 minutes)

-

Reference serum with a known concentration of anti-MorHap IgG

-

HRP-conjugated goat anti-human IgG secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 1M H₂SO₄)

-

Microplate reader

Experimental Protocol

-

Antigen Coating:

-

Dilute recombinant this compound protein to 1 µg/mL in PBS.

-

Add 100 µL of the diluted antigen to each well of a 96-well plate.

-

Incubate for 1 hour at 37°C or overnight at 4°C.[1]

-

Wash the plate five times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1 hour at 37°C.[1]

-

Wash the plate five times with Wash Buffer.

-

-

Sample Incubation:

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at 37°C.[8]

-

Wash the plate five times with Wash Buffer.

-

-

Detection:

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the reference serum dilutions.

-

Determine the concentration of this compound-specific IgG in the test samples by interpolating their absorbance values from the standard curve. A four-parameter logistic curve fit is often used.[1]

-

Data Presentation

| Sample ID | Dilution Factor | Absorbance (450 nm) | Calculated Concentration (µg/mL) |

| Sample A | 1:100 | 1.254 | 15.6 |

| Sample B | 1:100 | 0.876 | 10.9 |

| Control | 1:100 | 0.112 | < Detection Limit |

Protocol 2: Serum Bactericidal Assay (SBA)

This protocol measures the functional ability of anti-MorHap antibodies to mediate complement-dependent killing of M. catarrhalis.

Materials and Reagents

-

M. catarrhalis strain expressing this compound

-

Brain Heart Infusion (BHI) agar and broth

-

Hanks' Balanced Salt Solution with 0.2% BSA (HBSS-BSA)

-

Serum samples (heat-inactivated)

-

Baby rabbit complement (or other complement source)

-

96-well round-bottom microplates

-

Shaking incubator

Experimental Protocol

-

Bacterial Preparation:

-

Assay Procedure:

-

In a 96-well microplate, prepare serial dilutions of the heat-inactivated test serum in HBSS-BSA.

-

Add 20 µL of the bacterial suspension to each well.

-

Add 20 µL of the diluted serum to the corresponding wells.

-

Incubate for 30 minutes at 37°C with gentle rotation (80 rpm) to allow for opsonization.[11]

-

Add the complement source to a final concentration of 10-20%.[11]

-

The final reaction volume should be around 50-100 µL.

-

Incubate for an additional 30-60 minutes at 37°C with gentle shaking.[11][12]

-

Include controls: bacteria + complement (no serum), bacteria + heat-inactivated complement + serum.

-

-

Quantification of Killing:

-

At the end of the incubation, take a 10 µL aliquot from each well.

-

Spot the aliquot in triplicate onto a BHI agar plate.[11]

-

Allow the spots to dry and then incubate the plates overnight at 37°C with 5% CO₂.

-

-

Data Analysis:

Data Presentation

| Serum Dilution | Mean CFU Count | % Survival | % Killing |

| 1:10 | 25 | 25% | 75% |

| 1:20 | 48 | 48% | 52% |

| 1:40 | 85 | 85% | 15% |

| Control (No Serum) | 100 | 100% | 0% |

| SBA Titer (50% killing) | 20 |

Protocol 3: Opsonophagocytic Killing Assay (OPKA)

This protocol assesses the ability of anti-MorHap antibodies to promote the uptake and killing of M. catarrhalis by phagocytic cells.[10]

Materials and Reagents

-

M. catarrhalis strain expressing this compound

-

Phagocytic cells (e.g., differentiated HL-60 cells or murine macrophages)[13][14]

-

Opsonization Buffer B (OBB): PBS with Ca²⁺/Mg²⁺, 10% heat-inactivated FBS, and 0.5% gelatin.[10]

-

Serum samples (heat-inactivated)

-

Baby rabbit complement

-

BHI agar plates

-

96-well microplates

Experimental Protocol

-

Preparation of Components:

-

Bacteria: Prepare M. catarrhalis as described in the SBA protocol and resuspend in OBB.[10]

-

Phagocytes: Culture and differentiate HL-60 cells as per established protocols. On the day of the assay, wash and resuspend the cells in OBB to a concentration of ~4 x 10⁵ cells/mL.[14]

-

Serum: Prepare serial dilutions of heat-inactivated test sera in OBB.

-

-

Opsonization:

-

In a 96-well plate, combine the diluted serum, bacterial suspension, and complement.

-

Incubate for 30 minutes at 37°C on a shaker to allow antibodies to bind to the bacteria.[14]

-

-

Phagocytosis:

-

Quantification of Killing:

-

Data Analysis:

-

Count the surviving bacterial colonies.

-

The opsonophagocytic titer is the reciprocal of the serum dilution that results in ≥50% killing compared to controls lacking serum.

-

Data Presentation

| Serum Dilution | Mean CFU Count | % Survival | % Killing |

| 1:50 | 45 | 30% | 70% |

| 1:100 | 72 | 48% | 52% |

| 1:200 | 115 | 77% | 23% |

| Control (No Serum) | 150 | 100% | 0% |

| OPKA Titer (50% killing) | 100 |

Visualizations

Immune Response to this compound